molecular formula C7H14Si B1582311 1-Methyl-1-(trimethylsilyl)allene CAS No. 74542-82-8

1-Methyl-1-(trimethylsilyl)allene

Cat. No.: B1582311
CAS No.: 74542-82-8
M. Wt: 126.27 g/mol
InChI Key: BARFIQOXZWRCGW-UHFFFAOYSA-N
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Description

1-Methyl-1-(trimethylsilyl)allene is an organic compound characterized by the presence of an allene group (a compound with a carbon-carbon double bond adjacent to another carbon-carbon double bond) and a trimethylsilyl group

Preparation Methods

1-Methyl-1-(trimethylsilyl)allene can be synthesized through several methods. One common synthetic route involves the reaction of 3-trimethylsilyl-2-propyn-1-ol with methylmagnesium chloride in tetrahydrofuran, followed by the addition of methanesulfonyl chloride. The resulting mesylate derivative is then treated with lithium bromide and cuprous bromide in tetrahydrofuran to yield this compound .

Chemical Reactions Analysis

1-Methyl-1-(trimethylsilyl)allene undergoes various chemical reactions, including:

Common reagents used in these reactions include methylmagnesium chloride, methanesulfonyl chloride, lithium bromide, and cuprous bromide. The major products formed from these reactions are often intermediates used in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(trimethylsilyl)allene primarily involves its reactivity as an allene. The compound can participate in cycloaddition reactions, where the allene group reacts with other unsaturated compounds to form cyclic structures. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

1-Methyl-1-(trimethylsilyl)allene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the allene and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis.

Properties

InChI

InChI=1S/C7H14Si/c1-6-7(2)8(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARFIQOXZWRCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996067
Record name (Buta-2,3-dien-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74542-82-8
Record name Trimethyl(1-methyl-1,2-propadienyl)silane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074542828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Buta-2,3-dien-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyl)-1,2-butadiene
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Record name Trimethyl(1-methyl-1,2-propadienyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Methyl-1-(trimethylsilyl)allene in organic synthesis?

A1: this compound acts as a valuable three-carbon synthon in [3+2] annulation reactions. [] This means it can react with other molecules to form five-membered rings, which are crucial building blocks for many organic compounds. It's particularly useful for synthesizing cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes. []

Q2: How is this compound typically synthesized?

A2: The most common method is the Vermeer protocol, which involves treating (trimethylsilyl)propargyl alcohol with methylmagnesium chloride in the presence of Copper(I) Bromide and Lithium Bromide. [, ] This reaction yields this compound along with a small amount of the isomeric 1-trimethylsilyl-1-butyne. []

Q3: Are there alternative synthesis routes for this compound and its analogs?

A3: Yes, 3-Methyl-1-(trimethylsilyl)allene can be synthesized by directly silylating the lithium derivative of 1,2-butadiene with Chlorotrimethylsilane. [] Additionally, altering the Grignard reagent in the Vermeer method allows for the synthesis of allenylsilanes with different substituents at the C-1 position. []

Q4: How does the trimethylsilyl group influence the reactivity of this compound?

A4: The trimethylsilyl group plays a crucial role in directing the regioselectivity of reactions involving this compound. For instance, in rhodium-catalyzed cyclopropanation reactions with aryldiazoacetate esters, the presence of the trimethylsilyl group leads to a significant beta-silicon effect, resulting in higher yields compared to other 1,1-disubstituted allene substrates. []

Q5: The research mentions that this compound can react with transition metal complexes. Could you elaborate on this?

A5: Research shows that this compound can coordinate to transition metals like osmium and ruthenium. [, ] For example, it forms π-allene complexes with osmium, where the allene's double bond coordinates to the metal center. [, ] These complexes can undergo further transformations, showcasing the potential of this compound in organometallic chemistry.

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